Sucrose octaacetate - 126-14-7

Sucrose octaacetate

Catalog Number: EVT-285190
CAS Number: 126-14-7
Molecular Formula: C28H38O19
Molecular Weight: 678.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sucrose octaacetate is a carbohydrate derivative obtained by the complete acetylation of all eight hydroxyl groups in the sucrose molecule. [] It is classified as a peracetylated sugar, a group known for their high affinity for carbon dioxide. [] In scientific research, sucrose octaacetate serves primarily as:

  • A Model Compound: Its well-defined structure and properties make it suitable for studying fundamental chemical and physical phenomena, such as electron spin relaxation, [] photoinduced electron transfer, [] and high-resolution NMR spectroscopy in supercritical fluids. []
  • A Bitter Tasting Agent: Due to its intense bitterness, sucrose octaacetate is often employed in animal studies and sensory evaluation research to investigate taste perception, aversion, and the mechanisms underlying bitterness transduction. [, , , , , , , , , , , , , ]
  • A Chemical Intermediate: Sucrose octaacetate can be used as a starting material for the synthesis of other valuable compounds, such as partially protected sugar derivatives. [, ]
Synthesis Analysis

Sucrose octaacetate is typically synthesized through the acetylation of sucrose using acetic anhydride. [, , ] Various catalysts have been explored to improve the yield and efficiency of this reaction, including:

  • Alkali Salts: Sodium acetate [] and potassium carbonate [] have been shown to effectively catalyze the acetylation reaction.
  • Supported Catalysts: K2CO3/γ-Al2O3 [] and KF/γ-Al2O3 [] have also demonstrated promising catalytic activity for sucrose octaacetate synthesis.

Optimization of reaction parameters, such as the molar ratio of reactants, reaction temperature, reaction time, and catalyst loading, is crucial to achieving high yields of pure sucrose octaacetate. [, , , ]

Molecular Structure Analysis
  • Enzymatic Deacetylation: Enzymes like lipases, proteases, and esterases can selectively hydrolyze specific acetate groups in sucrose octaacetate, offering a route to partially protected sugar derivatives. [] For instance, yeast esterase exhibits selectivity for certain positions, providing access to specific deacetylated products. []
  • Chemical Hydrolysis: Treatment of sucrose octaacetate with aqueous acid leads to the complete removal of the acetate groups, yielding the parent sucrose molecule. []

Studies have shown that sucrose octaacetate elicits robust neural responses in taste nerves, such as the chorda tympani and glossopharyngeal nerves, in both mice and pigs. [, ] These responses are thought to be mediated by the activation of specific T2Rs, ultimately leading to the perception of bitterness.

Physical and Chemical Properties Analysis
  • Appearance: Sucrose octaacetate typically appears as a white crystalline powder. []
  • Taste: Intensely bitter. [, ]
  • Solubility: Soluble in various organic solvents, including acetone, toluene, and supercritical carbon dioxide. [, , ]
  • Melting Point: Around 89-90°C. []
  • Stability: Sucrose octaacetate exhibits limited stability in aqueous solutions, undergoing hydrolysis to form sucrose and acetic acid. [] The rate of hydrolysis is pH-dependent, with maximum stability observed around pH 5.4. []
Applications
  • Taste Research: Sucrose octaacetate serves as a valuable tool for investigating the genetics of taste perception and aversion. [, , , ] It has been instrumental in identifying genetic loci associated with bitter taste sensitivity in mice. [, , ] Furthermore, studies using sucrose octaacetate have provided insights into the neural pathways and mechanisms involved in bitter taste transduction. [, , ]
  • Sensory Evaluation: Sucrose octaacetate's intensely bitter taste makes it useful in sensory studies to assess bitterness perception in humans. [, , ] Researchers have employed sucrose octaacetate to determine rejection thresholds for bitterness in various food matrices, such as chocolate products, providing valuable information for product development and quality control. []
  • Animal Repellent: The bitter taste of sucrose octaacetate has led to its exploration as a potential bird and animal repellent. [, ] While effective in some cases, its practical use is limited by factors such as its solubility and potential for environmental degradation.
  • Chemical Intermediate: Sucrose octaacetate serves as a starting material for synthesizing partially protected sugar derivatives. [, , ] These derivatives are valuable building blocks in carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates.
Future Directions
  • Exploring Applications in Material Science: Sucrose octaacetate's unique physical properties, such as its high affinity for carbon dioxide and its ability to form glassy states, warrant further investigation for potential applications in material science. This could include areas like gas separation and controlled drug delivery. [, , ]

Sucrose

  • Relevance: Sucrose octaacetate is synthesized from sucrose through acetylation of the eight hydroxyl groups in the sucrose molecule. [, ] This modification transforms the sweet taste of sucrose into an intensely bitter taste, making sucrose octaacetate a useful tool in taste research. [, ]

Glucose Pentaacetate

  • Relevance: Like sucrose octaacetate, glucose pentaacetate is a peracetylated sugar. [] This makes it a useful compound for studying the impact of carbon dioxide processing on crystallinity, as both compounds exhibit changes in their solid-state properties upon CO2 exposure. [] The study of glucose pentaacetate can provide insights into the behavior of other peracetylated sugars, including sucrose octaacetate.

Acetylated β-cyclodextrin (Ac-β-CD)

  • Relevance: Similar to sucrose octaacetate, acetylated β-cyclodextrin is a peracetylated carbohydrate with a high affinity for carbon dioxide. [] Both compounds share this characteristic and are used in studies investigating the impact of CO2 processing on the surface crystallinity of materials. []

Octa-O-benzyl Sucrose

  • Relevance: Octa-O-benzyl sucrose can be synthesized from sucrose octaacetate via a two-step process involving acetylation of sucrose followed by benzylation. [] This highlights the potential of sucrose octaacetate as a precursor for synthesizing other sucrose derivatives with modified properties.

2,3,4,6-Tetra-O-benzyl Glucopyranose and 1,3,4,6-Tetra-O-benzyl Fructofuranose

  • Relevance: These compounds can be obtained through the hydrolysis of octa-O-benzyl sucrose, which itself can be synthesized from sucrose octaacetate. [] This connection demonstrates the utility of sucrose octaacetate in preparing building blocks for carbohydrate synthesis.
  • Relevance: Both denatonium benzoate and sucrose octaacetate are intensely bitter compounds. [, , ] Studies comparing the taste perception of these compounds in animals suggest that they may activate similar taste receptors or neural pathways. [, , ]

Quinine Sulfate (Quinine Hydrochloride)

  • Relevance: Similar to sucrose octaacetate, quinine sulfate serves as a bitter tastant in various studies investigating taste perception and preference in animals. [, , , , ] Comparing the responses of animals to these two compounds provides insight into the specificity and sensitivity of bitter taste receptors.

6-n-Propylthiouracil (PROP)

  • Relevance: Like sucrose octaacetate, PROP is a bitter compound used in taste research. [, ] Studies suggest that PROP might activate a different subset of bitter taste receptors compared to quinine, highlighting the complex nature of bitter taste perception.

Cycloheximide

  • Relevance: Cycloheximide is another bitter compound used in taste studies, similar to sucrose octaacetate. [, ] Comparing the neural responses and behavioral reactions to these compounds helps researchers understand the potential for discriminating between different bitter stimuli.

Sucralose

  • Relevance: Sucralose and sucrose octaacetate are both structurally related to sucrose. [] While sucrose octaacetate is intensely bitter, sucralose is intensely sweet, demonstrating how modifications to the sucrose molecule can dramatically alter its taste properties.

Lactose Octaacetate

  • Relevance: Lactose octaacetate shares structural similarities with sucrose octaacetate, both being peracetylated disaccharides. [] Research suggests that like sucrose octaacetate, lactose octaacetate can inhibit intestinal epithelial cell migration. []

Properties

CAS Number

126-14-7

Product Name

Sucrose octaacetate

IUPAC Name

[3,4,5-triacetyloxy-6-[3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

InChI

InChI=1S/C28H38O19/c1-12(29)37-9-20-22(40-15(4)32)24(42-17(6)34)25(43-18(7)35)27(45-20)47-28(11-39-14(3)31)26(44-19(8)36)23(41-16(5)33)21(46-28)10-38-13(2)30/h20-27H,9-11H2,1-8H3

InChI Key

ZIJKGAXBCRWEOL-SAXBRCJISA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Solubility

0.91 mg/mL

Synonyms

octaacetyl sucrose
sucrose octa acetate
sucrose octaacetate
sucrose octaacetate, ((alpha-D)-fructofuranosyl)-isome

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

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